molecular formula C20H28N2O B589188 (5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one CAS No. 129545-93-3

(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one

Cat. No.: B589188
CAS No.: 129545-93-3
M. Wt: 312.457
InChI Key: DWNBEZNZHITBEX-IGVQRDAMSA-N
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Description

(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one is a synthetic steroidal compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one typically involves the cyclization of appropriate steroidal precursors with hydrazine derivatives. One common method includes the reaction of androstane derivatives with hydrazine hydrate under acidic or basic conditions to form the pyrazole ring. The reaction conditions often involve refluxing the reactants in solvents such as ethanol or methanol for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon to yield reduced forms of the compound.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one, which may exhibit different biological activities and properties.

Scientific Research Applications

(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biology: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: It is explored for its use in the synthesis of other biologically active compounds and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    17-Methyl-2’H-5alpha-androst-2-eno[3,2-c]pyrazol-17beta-ol: Another pyrazole derivative with similar structural features.

    Pyrazolo[1,5-a]pyrimidines: Compounds with a fused pyrazole ring system that exhibit different biological activities.

Uniqueness

(5alpha)-2’H-Androst-2-eno[3,2-c]pyrazol-17-one is unique due to its specific steroidal structure combined with the pyrazole ring, which imparts distinct biological properties and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific research.

Properties

IUPAC Name

(1S,2S,10S,13R,14S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-19-8-7-16-14(15(19)5-6-18(19)23)4-3-13-9-17-12(11-21-22-17)10-20(13,16)2/h11,13-16H,3-10H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNBEZNZHITBEX-IGVQRDAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747034, DTXSID701024733
Record name (3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5αlpha-Androstano[3,2-c]pyrazol-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129545-93-3, 887772-87-4
Record name (3aS,3bR,5aS,10aS,10bS,12aS)-10a,12a-Dimethyl-3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5αlpha-Androstano[3,2-c]pyrazol-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701024733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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